molecular formula C7H7N3O B2982658 [1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol CAS No. 1824302-02-4

[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol

Cat. No.: B2982658
CAS No.: 1824302-02-4
M. Wt: 149.153
InChI Key: ANQDEVDDTIZCGN-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methanol group attached to the seventh position of the pyridine ring .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities .

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-a]pyrimidines have been reported to inhibit the enzyme acetolactate synthase (AHAS), which plays a crucial role in the biosynthesis of branched-chain amino acids . This inhibition can lead to downstream effects such as the disruption of protein synthesis and cell growth .

Result of Action

Similar compounds have been shown to exhibit cytotoxic activities against various cancer cell lines . These compounds can induce cell apoptosis and cell cycle arrest, and regulate cell cycle-related and apoptosis-related proteins .

Action Environment

The action, efficacy, and stability of [1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or tissues. For instance, the compound’s stability could be affected by storage conditions, as indicated by the recommendation to store similar compounds in a dry environment at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

the methods mentioned above can be scaled up for industrial production, given their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol has several scientific research applications, including:

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-1-2-10-7(3-6)8-5-9-10/h1-3,5,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQDEVDDTIZCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824302-02-4
Record name {[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanol
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